ZAC Antagonism: Class-Level Pharmacological Anchoring vs. the Prototype TTFB
CAS 330201-03-1 is a structural analog of TTFB, the first-in-class selective ZAC antagonist. While direct IC50 data for CAS 330201-03-1 have not been reported in the public domain, its scaffold—N-(thiazol-2-yl)-benzamide—has been pharmacologically validated. The lead compound TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) inhibits ZAC with an IC50 of 1–3 μM in Xenopus oocyte two-electrode voltage clamp (TEVC) electrophysiology assays [1]. TTFB is a confirmed negative allosteric modulator (NAM) and, critically, displays no significant agonist, antagonist, or modulatory activity at 5-HT3A, α3β4 nAChR, α1β2γ2S GABAA, or α1 glycine receptors at 30 μM [1]. The 4-iodophenyl and 3-trifluoromethyl substituents in CAS 330201-03-1 represent deliberate structural departures from TTFB, designed to probe steric and electronic contributions to NAM potency and selectivity within the same validated chemotype. The absence of off-target activity for the class prototype provides a strong rationale for procuring CAS 330201-03-1 as an SAR probe.
| Evidence Dimension | ZAC antagonist potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 330201-03-1; structural analog of TTFB within the N-(thiazol-2-yl)-benzamide class |
| Comparator Or Baseline | TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide): IC50 = 1–3 μM (ZAC, Xenopus oocyte TEVC) |
| Quantified Difference | Data unavailable for direct comparison; structural difference: 4-iodophenyl (CAS 330201-03-1) vs. 4-tert-butyl (TTFB) on thiazole; 3-CF3 (CAS 330201-03-1) vs. 3-F (TTFB) on benzamide |
| Conditions | Xenopus laevis oocytes expressing human ZAC; two-electrode voltage clamp electrophysiology; Zn2+ (1 mM) as agonist |
Why This Matters
The validated scaffold pharmacology and established selectivity profile of the class prototype reduce the risk of procuring an inactive chemotype; CAS 330201-03-1 serves as a rationally designed SAR expansion tool with predictable pharmacological relevance.
- [1] Madjroh, N., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782. DOI: 10.1016/j.bcp.2021.114782 View Source
